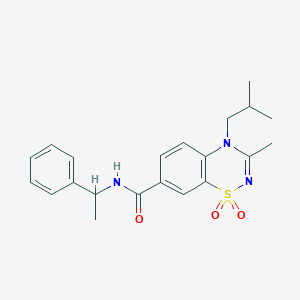
4-isobutyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zopiclone belongs to the class of cyclopyrrolones , which are non-benzodiazepine sedative-hypnotic agents. It is primarily used as a sleeping aid due to its sedative properties. Zopiclone acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing inhibitory neurotransmission and promoting sleep.
Preparation Methods
Synthetic Routes::
Hantzsch Dihydropyridine Synthesis: Zopiclone can be synthesized via the Hantzsch dihydropyridine synthesis. In this method, 2-amino-5-chlorobenzophenone reacts with 4-methyl-2-oxo-2H-1,2,4-thiadiazine-3-carboxylic acid hydrazide to form the dihydropyridine intermediate. Subsequent oxidation yields zopiclone.
Other Routes: Alternative synthetic routes involve cyclization reactions using various reagents and conditions.
Industrial Production:: Zopiclone is industrially produced through efficient synthetic processes, ensuring high purity and yield for pharmaceutical use.
Chemical Reactions Analysis
Zopiclone undergoes several chemical reactions:
Oxidation: The thiazine ring can be oxidized to form the corresponding N-oxide.
Reduction: Reduction of the carbonyl group leads to the formation of the corresponding alcohol.
Substitution: Halogen atoms (e.g., chlorine) can be substituted with other functional groups.
Major Products: The N-oxide and reduced forms are common products.
Scientific Research Applications
Zopiclone’s applications extend beyond sleep aid:
Clinical Use: It is prescribed for short-term treatment of insomnia.
Anxiolytic Properties: Zopiclone exhibits anxiolytic effects due to its GABAergic action.
Neuroprotective Potential: Some studies suggest neuroprotective effects against oxidative stress.
Pharmacokinetics Research: Researchers study its metabolism and interactions.
Mechanism of Action
Zopiclone enhances GABAergic neurotransmission by binding to GABA-A receptors. It increases chloride ion influx, leading to neuronal hyperpolarization and sedation. The precise molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Zopiclone is unique due to its cyclopyrrolone structure. Similar compounds include eszopiclone (the S-enantiomer of zopiclone) and benzodiazepines like diazepam . zopiclone’s distinct pharmacological profile sets it apart.
Properties
Molecular Formula |
C21H25N3O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-methyl-4-(2-methylpropyl)-1,1-dioxo-N-(1-phenylethyl)-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H25N3O3S/c1-14(2)13-24-16(4)23-28(26,27)20-12-18(10-11-19(20)24)21(25)22-15(3)17-8-6-5-7-9-17/h5-12,14-15H,13H2,1-4H3,(H,22,25) |
InChI Key |
XIRIHJPKPKGAMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















